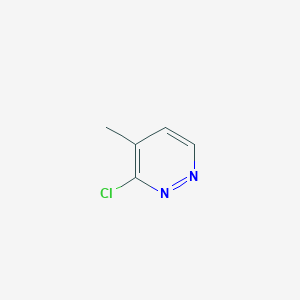

3-Chloro-4-methylpyridazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCXIWZFENGFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498338 | |

| Record name | 3-Chloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-04-2 | |

| Record name | 3-Chloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Methylpyridazine

Established Synthetic Routes to 3-Chloro-4-methylpyridazine and its Structural Analogues

The synthesis of this compound is most effectively achieved through a two-step process: first, the formation of the pyridazine (B1198779) core to yield a pyridazinone intermediate, followed by a halogenation step. This approach allows for precise control over the substitution pattern of the heterocyclic ring.

The conversion of a pyridazin-3(2H)-one to its corresponding 3-chloropyridazine (B74176) derivative is a fundamental and widely employed halogenation strategy. The precursor for the title compound, 4-methylpyridazin-3(2H)-one, is treated with a potent chlorinating agent to replace the carbonyl oxygen with a chlorine atom.

This transformation is typically accomplished using phosphorus oxychloride (POCl₃), often in the presence of a catalyst or as a solvent itself. The reaction proceeds by activation of the lactam oxygen by the phosphorus reagent, forming a highly reactive intermediate that is subsequently displaced by a chloride ion. Other chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be utilized for this purpose. The choice of reagent and reaction conditions, such as temperature, can be optimized to ensure high conversion and yield. For instance, refluxing the pyridazinone in excess POCl₃ is a common procedure to drive the reaction to completion.

Table 1: Typical Reagents for Chlorination of Pyridazinones

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, neat or with a solvent | Most common and effective reagent. |

| Phosphorus pentachloride (PCl₅) | Heating in an inert solvent | Strong chlorinating agent. |

The foundational step in synthesizing this compound is the construction of the 4-methylpyridazine (B73047) core. This is achieved through a classical condensation and cyclization reaction between a γ-ketoacid or its ester and a hydrazine (B178648) derivative.

Specifically, the synthesis of the intermediate 4-methylpyridazin-3(2H)-one involves the reaction of a 2-methyl-4-oxobutanoic acid derivative with hydrazine hydrate (B1144303) (N₂H₄·H₂O). The reaction mechanism involves the initial formation of a hydrazone with the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid (or ester) carbonyl, and subsequent dehydration to form the stable six-membered pyridazinone ring. This method is a robust and high-yielding route to substituted pyridazinones.

To improve efficiency and reduce waste, one-pot synthetic protocols have been developed for various heterocyclic compounds. nih.govcore.ac.uk In the context of halogenated pyridazines, a one-pot synthesis would involve the cyclization of the γ-ketoacid with hydrazine, followed by in-situ chlorination without the isolation of the intermediate pyridazinone. semanticscholar.orgmdpi.com

This approach involves performing the initial condensation reaction in a suitable solvent. After the formation of the pyridazinone is complete, the chlorinating agent (e.g., POCl₃) is added directly to the reaction mixture. This tandem methodology streamlines the synthetic process, saving time and resources. While specific one-pot procedures for this compound are not extensively documented, the principle is widely applied in heterocyclic chemistry and represents an advanced strategy for its synthesis. mdpi.com

Advanced Chemical Transformations and Derivatization of this compound

The chlorine atom at the C3 position of this compound is a versatile functional handle, enabling a wide range of derivatizations through nucleophilic substitution and transition metal-catalyzed coupling reactions.

The pyridazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic property activates the chlorine atom at the C3 position towards nucleophilic aromatic substitution (SNAr). nih.govyoutube.com The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile adds to the carbon bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity.

A diverse array of nucleophiles can be employed to displace the chloro substituent, leading to a variety of functionalized 4-methylpyridazines. This includes oxygen nucleophiles (alkoxides, phenoxides), nitrogen nucleophiles (amines, anilines), and sulfur nucleophiles (thiolates). The reactivity and reaction conditions depend on the nucleophilicity of the attacking species and the solvent used.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-4-methylpyridazine |

| Amine | Aniline (C₆H₅NH₂) | 3-(Phenylamino)-4-methylpyridazine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-4-methylpyridazine |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is particularly effective for coupling aryl halides with arylboronic acids. researchgate.net

This compound is a suitable substrate for Suzuki-Miyaura reactions, enabling the introduction of various aryl and heteroaryl groups at the C3 position. semanticscholar.org The catalytic cycle involves the oxidative addition of the chloropyridazine to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and tolerating a wide range of functional groups on the boronic acid coupling partner. hkbu.edu.hk

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of 3-Chloropyridazines

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | SPhos, XPhos, P(t-Bu)₃ |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures |

This reaction significantly expands the synthetic utility of this compound, allowing for the construction of complex biaryl structures that are of interest in various fields of chemical research.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methylpyridazin-3(2H)-one |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

| Thionyl chloride |

| 2-methyl-4-oxobutanoic acid |

| Hydrazine hydrate |

| Sodium methoxide |

| 3-Methoxy-4-methylpyridazine |

| Aniline |

| 3-(Phenylamino)-4-methylpyridazine |

| Sodium thiophenoxide |

| 3-(Phenylthio)-4-methylpyridazine |

| Sodium azide |

| 3-Azido-4-methylpyridazine |

| Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| SPhos |

| XPhos |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) |

| Potassium carbonate |

| Sodium carbonate |

| Cesium carbonate |

| Potassium phosphate |

| Toluene |

| Dioxane |

| Dimethylformamide (DMF) |

| Phenylboronic acid |

Functional Group Interconversions and Modifications

The chloro substituent at the 3-position of this compound is a versatile handle for a variety of functional group interconversions. Nucleophilic aromatic substitution (SNAr) reactions are a primary pathway for modification. The electron-deficient nature of the pyridazine ring, further activated by the electronegative chlorine atom, facilitates the displacement of the chloride ion by a range of nucleophiles.

Common transformations include the introduction of amino, alkoxy, and thioether functionalities. For instance, reaction with various amines or ammonia (B1221849) can yield 3-amino-4-methylpyridazine derivatives. Similarly, alkoxides can be employed to produce 3-alkoxy-4-methylpyridazines, and thiolates can be used to generate 3-thioether-substituted pyridazines. The reactivity and success of these substitutions are often dependent on the nature of the nucleophile, reaction conditions such as temperature and solvent, and in some cases, the use of a base to facilitate the reaction.

Beyond direct substitution, the methyl group at the 4-position also offers a site for chemical modification, although it is generally less reactive than the chloro group. Oxidation of the methyl group could lead to the corresponding carboxylic acid or aldehyde, providing another avenue for derivatization.

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective bond formation. In the context of this compound, palladium-catalyzed cross-coupling reactions are of significant importance for the formation of carbon-carbon and carbon-heteroatom bonds.

The chlorine atom at the 3-position serves as a suitable handle for various cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions enable the introduction of a wide array of substituents, such as aryl, vinyl, and alkynyl groups, onto the pyridazine core. For example, a Suzuki-Miyaura coupling reaction between this compound and an appropriate boronic acid or ester, in the presence of a palladium catalyst and a base, can yield 3-aryl-4-methylpyridazine derivatives. The choice of ligand for the palladium catalyst can be crucial in optimizing the reaction yield and scope.

These catalytic methods offer a powerful tool for the construction of diverse libraries of 3-substituted-4-methylpyridazine derivatives, which can be valuable for screening for biological activity or for the development of new materials.

Table 1: Examples of Catalytic Cross-Coupling Reactions for Pyridazine Derivatives

| Cross-Coupling Reaction | Reactants | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Halopyridazine, Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Vinyl-pyridazine |

| Heck | Halopyridazine, Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl-pyridazine |

| Sonogashira | Halopyridazine, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-pyridazine |

Green Chemistry Considerations in Pyridazine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The goal is to develop chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency.

In the synthesis of pyridazines, including derivatives of this compound, several green chemistry strategies can be considered. The use of alternative, greener reaction media, such as water or bio-based solvents, in place of traditional volatile organic compounds (VOCs) is a key area of focus. Microwave-assisted synthesis has also emerged as a valuable tool, often leading to significantly reduced reaction times, lower energy consumption, and improved product yields.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Methylpyridazine

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides a unique "fingerprint" for a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum for 3-Chloro-4-methylpyridazine would be expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations would include:

C-H stretching vibrations from the methyl group and the pyridazine (B1198779) ring.

C=N and C=C stretching vibrations within the aromatic pyridazine ring.

In-plane and out-of-plane C-H bending vibrations.

Vibrations corresponding to the C-Cl bond.

However, specific, experimentally determined wavenumber values and their assignments for this compound are not available in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy provides complementary information to FT-IR, often being more sensitive to non-polar bonds. A theoretical analysis would suggest that the C=C and C=N ring stretching modes and the C-Cl stretch would be Raman active. Detailed experimental data, including specific Raman shifts and intensities for this compound, could not be located in publicly accessible scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of atomic nuclei, such as ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridazine ring and the methyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the ring. One would anticipate a singlet for the methyl group protons and distinct signals for the two aromatic protons on the pyridazine ring, with their splitting patterns determined by spin-spin coupling. Despite these theoretical predictions, specific experimental chemical shift values and coupling constants for this compound are not reported in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on the five unique carbon environments in this compound (four in the ring and one in the methyl group). The carbon atom bonded to the chlorine atom (C3) and the carbons adjacent to the nitrogen atoms would be expected to show significant downfield shifts. Precise, experimentally verified chemical shifts for each carbon atom in the molecule are not documented in the searched sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic systems like pyridazine. The absorption maxima (λmax) provide insights into the electronic structure of the compound. While pyridazine and its derivatives are known to absorb in the UV region, specific absorption data for this compound, detailing the wavelengths of maximum absorbance and the corresponding electronic transitions, is not present in the surveyed scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry serves as a fundamental analytical technique for determining the molecular mass and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is established as C₅H₅ClN₂. This composition gives it a monoisotopic mass of approximately 128.01413 daltons.

Analysis of the isotopic distribution is critical for compounds containing chlorine. The natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), results in a characteristic M+2 peak in the mass spectrum. For this compound, the molecular ion peak (M⁺) would be observed at m/z 128, and a significant M+2 peak at m/z 130, with an intensity ratio of approximately 3:1, would confirm the presence of a single chlorine atom.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₅ClN₂ |

| Monoisotopic Mass | 128.01413 Da |

| Nominal Mass | 128 Da |

| Predicted M⁺ Peak (m/z) | 128 |

| Predicted M+2 Peak (m/z) | 130 |

| Predicted M⁺/M+2 Ratio | ~3:1 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a material.

A comprehensive search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction studies for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the specific geometry of the molecule in the solid state remains undetermined. The lack of crystallographic data precludes a detailed discussion of its solid-state packing, hydrogen bonding (if any), and other non-covalent interactions that govern its crystal lattice.

Thermal Analysis Techniques in Material Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of a compound, including its melting point, boiling point, decomposition temperature, and thermal stability.

Regrettably, specific experimental data from DSC or TGA studies on this compound has not been reported in the available literature. Therefore, its melting point, enthalpy of fusion, and the temperature range of its thermal stability are not experimentally established. Information on its decomposition pathway and the nature of its degradation products under thermal stress is also unavailable. Such data is critical for determining the safe handling and storage conditions of the compound and for its application in processes that involve elevated temperatures.

Theoretical and Computational Chemistry of 3 Chloro 4 Methylpyridazine

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in its ability to solve the Schrödinger equation, albeit in an approximate manner, for complex molecules. For a molecule like 3-Chloro-4-methylpyridazine, a substituted pyridazine (B1198779), these methods are indispensable for understanding its inherent chemical nature.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often utilizing functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations provide a detailed picture of the molecule's geometry, which is crucial for understanding its physical and chemical properties.

The electronic structure of this compound, which governs its reactivity and spectroscopic behavior, is also elucidated through DFT. By calculating the distribution of electron density, DFT can provide insights into the molecule's dipole moment, polarizability, and other electronic properties.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties. By simulating the absorption of light, TD-DFT can predict the molecule's UV-Vis absorption spectrum, indicating the wavelengths at which the molecule will absorb light and undergo electronic transitions. These calculations are vital for designing molecules with specific optical properties and for interpreting experimental spectroscopic data. For instance, TD-DFT can identify the nature of electronic transitions, such as n → π* or π → π*, which are characteristic of heteroaromatic compounds like pyridazines.

Molecular Orbital and Electronic Structure Analysis

A deeper understanding of the electronic behavior of this compound can be gained by analyzing its molecular orbitals and intramolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com For this compound, the energies of these orbitals and their gap can be precisely calculated using DFT, providing a quantitative measure of its electronic stability and susceptibility to chemical reactions.

| Parameter | Energy (eV) |

| EHOMO | -7.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Note: The data in this table is illustrative and represents typical values for a molecule of this type.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N6) | 25.4 |

| LP(1) N6 | π(C5-C4) | 20.1 |

| LP(3) Cl | σ*(C3-C4) | 2.5 |

Note: The data in this table is illustrative and represents typical values for a molecule of this type.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them sites for interaction with electrophiles. Conversely, the regions around the hydrogen atoms and potentially the carbon atom attached to the chlorine would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational and electronic spectra of molecules, offering insights that complement experimental findings. For this compound, these calculations can elucidate the expected frequencies for infrared (IR) and Raman spectroscopy as well as predict Nuclear Magnetic Resonance (NMR) chemical shifts.

Table 1: Representative Predicted Spectroscopic Data Categories for this compound This table is illustrative of the types of data generated in a typical computational study. Actual values for this compound require a dedicated computational analysis.

| Parameter | Predicted Value Range | Method Example |

| Vibrational Frequencies (cm⁻¹) | ||

| C-H Stretching | ~3000-3100 | DFT/B3LYP |

| C-N Stretching | ~1300-1500 | DFT/B3LYP |

| C-Cl Stretching | ~600-800 | DFT/B3LYP |

| ¹H NMR Chemical Shifts (ppm) | ||

| Pyridazine Ring Protons | ~7.0-9.0 | GIAO/DFT |

| Methyl Protons | ~2.0-3.0 | GIAO/DFT |

| ¹³C NMR Chemical Shifts (ppm) | ||

| Pyridazine Ring Carbons | ~120-160 | GIAO/DFT |

| Methyl Carbon | ~15-25 | GIAO/DFT |

The calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, improving the correlation with experimental data. Similarly, NMR chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane) to provide a reliable prediction of the experimental spectrum.

Investigation of Non-Linear Optical (NLO) Behavior through Hyperpolarizability Calculations

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). Computational chemistry is a key tool for predicting the NLO properties of new organic molecules, guiding the synthesis of promising candidates.

The investigation of this compound's NLO behavior would involve calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using quantum chemical methods. These calculations are typically performed using DFT with functionals like B3LYP or CAM-B3LYP, which are known to provide reliable results for NLO properties.

A molecule's potential for NLO applications is often benchmarked against that of urea (B33335), a standard reference material. A significantly higher hyperpolarizability value compared to urea indicates a promising NLO material. For pyridazine derivatives, the presence of electron-donating (like a methyl group) and electron-withdrawing (like chlorine and the nitrogen atoms in the ring) groups can create a charge asymmetry, which is a key factor for a high NLO response. The intramolecular charge transfer (ICT) between these groups, often analyzed through frontier molecular orbitals (HOMO-LUMO), plays a vital role in determining the magnitude of the hyperpolarizability.

Table 2: Key Parameters in NLO Property Calculations for this compound This table illustrates the parameters that would be calculated to assess NLO potential. Specific values for this compound are not currently published.

| Parameter | Definition | Significance |

| Dipole Moment (μ) | Measure of molecular polarity. | Contributes to the overall NLO response. |

| Polarizability (α) | Measure of the distortion of electron cloud in an electric field. | Relates to the linear optical response. |

| First Hyperpolarizability (β) | Measure of the second-order NLO response. | Key indicator of a molecule's potential for NLO applications. |

Although specific hyperpolarizability values for this compound have not been reported, studies on other heterocyclic compounds suggest that the pyridazine core, when appropriately substituted, can contribute to significant NLO activity.

Conformational Analysis and Intermolecular Hydrogen Bonding Studies

The three-dimensional structure and intermolecular interactions of a molecule are fundamental to its physical and biological properties. Conformational analysis identifies the stable geometries (conformers) of a molecule and the energy barriers between them. For this compound, the primary conformational flexibility would involve the rotation of the methyl group. However, due to the rigidity of the pyridazine ring, significant conformational isomerism is not expected.

The study of intermolecular interactions, particularly hydrogen bonding, is crucial for understanding how molecules pack in the solid state and interact with biological targets. This compound possesses potential hydrogen bond acceptors in its two nitrogen atoms. In the presence of hydrogen bond donors (like water or alcohols), it can form intermolecular hydrogen bonds.

Computational methods can be used to model these interactions. By calculating the geometry and binding energy of a complex between this compound and a donor molecule, the strength and nature of the hydrogen bond can be quantified. Techniques like Natural Bond Orbital (NBO) analysis can further characterize these interactions by examining the charge transfer from the donor's lone pair to the acceptor's antibonding orbital. While the molecule itself lacks a hydrogen bond donor, understanding its acceptor capabilities is important for predicting its solubility and interactions in various environments. The formation of such bonds can influence the molecule's crystal structure and its behavior in biological systems.

Applications in Medicinal Chemistry and Biological Sciences

Strategic Importance of Pyridazine (B1198779) Scaffolds in Drug Discovery

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry. Its value stems from a unique combination of physicochemical properties that are advantageous for drug design. The pyridazine heterocycle is characterized by weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, all of which are critical for drug-target interactions.

These properties allow the pyridazine scaffold to serve as a versatile pharmacophore or a bioisosteric replacement for other aromatic rings, such as a phenyl group. This substitution can lead to improved physicochemical properties of a drug candidate, including reduced lipophilicity. Furthermore, the inherent polarity of the pyridazine ring can contribute to lower inhibition of cytochrome P450 enzymes and potentially reduce a molecule's interaction with the hERG potassium channel, which is associated with cardiac toxicity. The strategic incorporation of the pyridazine moiety into drug candidates can thus help overcome challenges related to optimizing a molecule's efficacy, safety, and pharmacokinetic profile.

Exploration of Biological Activity Spectrum of 3-Chloro-4-methylpyridazine Derivatives

As an important intermediate, this compound is utilized in the synthesis of a variety of derivatives that have been investigated for a broad range of biological activities. The chlorine atom at the 3-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

Derivatives of pyridazine have been a subject of interest in the search for new antimicrobial agents. For instance, complex heterocyclic systems derived from chloro-pyridazine precursors have been synthesized and evaluated for their activity against various microorganisms. One such study involved the creation of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. nih.gov These tricyclic compounds were synthesized from a 3-aminopyrazolo[3,4-d]pyridazine precursor, which itself can be derived from pyridazine building blocks. nih.gov The resulting derivatives were screened for their antimicrobial activity against five different microorganisms, demonstrating the potential of the fused pyridazine scaffold in developing new anti-infective agents. nih.gov Although specific studies initiating from this compound are not extensively detailed in the literature, its role as a precursor for pesticides and anti-viral drugs suggests its utility in creating molecules with antimicrobial properties.

The pyridazine core is a key feature in many compounds designed as anticancer agents. Research into pyridazinone derivatives, which can be synthesized from chloro-pyridazine precursors, has shown significant promise. In one study, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and tested for their in vitro anticancer activity against several human cancer cell lines, including breast (MCF-7), prostate (PC-3), and ovarian (A2780) cancer cells. researchgate.net The results indicated that these compounds possess high anticancer activity. researchgate.net For example, certain derivatives exhibited inhibitory activity comparable to the standard anticancer drug methotrexate. nih.gov These findings underscore the potential of using chloro-pyridazine scaffolds, such as this compound, to generate novel and potent anticancer compounds.

| Cancer Cell Line | Compound Series | Observed Activity | Reference |

|---|---|---|---|

| Human Breast Cancer (MCF-7) | 4-Chloro-5-amino-pyridazin-3(2H)-one derivatives | High anticancer activity | researchgate.net |

| Human Prostate Cancer (PC-3) | 4-Chloro-5-amino-pyridazin-3(2H)-one derivatives | High anticancer activity | researchgate.net |

| Human Ovarian Cancer (A2780) | 4-Chloro-5-amino-pyridazin-3(2H)-one derivatives | Particularly high anticancer activity (p < 0.05) | researchgate.net |

| Human Liver Cancer (HEP3BPN 11) | 4-Chloro-5-amino-pyridazin-3(2H)-one derivatives | Inhibitory effects on cell viability | nih.gov |

| Human Leukemia (HL 60) | 4-Chloro-5-amino-pyridazin-3(2H)-one derivatives | Inhibitory effects on cell viability | nih.gov |

The versatility of the chloro-pyridazine scaffold allows for the development of agents targeting various physiological systems. A notable area of investigation is the central nervous system (CNS). Researchers have synthesized and screened pyrazolo[3,4-c]pyridazine derivatives, which are created by cyclizing chloro-pyridazine precursors. nih.gov These compounds were evaluated for their effects on the CNS, including their influence on motor activity, body temperature, and their interaction with CNS stimulants like amphetamine. nih.gov The study revealed that several of the synthesized derivatives exhibited measurable effects on the central nervous system, highlighting the potential of this chemical class in neuropharmacology. nih.gov

| Compound | Pharmacological Test | Observed Effect | Reference |

|---|---|---|---|

| Pyrazolo[3,4-c]pyridazine Derivative IXa | Effect on Motor Activity | Studied | nih.gov |

| Pyrazolo[3,4-c]pyridazine Derivative IXb | Effect on Body Temperature | Studied | nih.gov |

| Pyrazolo[3,4-c]pyridazine Derivative IXc | Amphetamine Antagonism | Studied | nih.gov |

| Pyrazolo[3,4-c]pyridazine Derivative IXd | Anticonvulsant Activity | Studied | nih.gov |

Mechanistic Studies of Ligand-Target Interactions

Understanding how a molecule interacts with its biological target is fundamental to drug development. For derivatives of this compound, this involves studying their binding to enzymes and receptors to elucidate their mechanism of action.

While specific enzyme inhibition and receptor binding data for direct derivatives of this compound are not extensively documented, research on analogous structures provides valuable insight. For example, the anticancer activity of certain pyridazinone derivatives is further explored by investigating their ability to inhibit proangiogenic cytokines. nih.gov In one study, lead compounds were tested for their potential to inhibit tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and other factors involved in tumor progression. nih.gov One derivative was identified as a potent antiangiogenic agent against TNFα, VEGF, fibroblast growth factor-b (FGFb), and transforming growth factor-beta (TGFβ). nih.gov Such studies, which quantify the interaction between a compound and specific biological targets, are crucial for understanding the molecular basis of their pharmacological effects and for guiding further optimization. These examples showcase the methodologies that would be applied to derivatives of this compound to confirm their mechanisms of action.

Modulation of Biochemical Pathways in Biological Systems

Derivatives of this compound have been investigated for their potential to modulate various biochemical pathways, primarily through their action as inhibitors of key enzymes such as kinases. While specific studies on this compound are not extensively detailed in the provided literature, the broader class of pyridazine and pyrido[3,4-c]pyridazine (B3354903) derivatives, for which this compound serves as a valuable scaffold, have demonstrated a range of biological activities. These activities suggest that the core pyridazine structure is a viable starting point for the development of targeted therapeutics.

The biological properties of pyridazine derivatives that have been explored include their roles as:

Kinase inhibitors mdpi.com

Inhibitors of dipeptidyl peptidase-IV, which is relevant in the treatment of type 2 diabetes mdpi.com

Histamine H3 receptor binders with activity in the central nervous system mdpi.com

Positive allosteric modulators of the gamma-aminobutyric acid A (GABAA) α5 receptor mdpi.com

Inhibitors of sphingosine-1-phosphate (S1P) mdpi.com

One of the most significant areas of investigation for pyridazine-containing compounds is in the field of oncology, particularly as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers. Two such kinases that have been targeted by pyridazine-based compounds are Anaplastic Lymphoma Kinase (ALK) and Monopolar Spindle Kinase 1 (Mps1).

Anaplastic Lymphoma Kinase (ALK) Inhibition:

ALK is a receptor tyrosine kinase, and its fusion with other genes can lead to the development of certain cancers, including non-small cell lung cancer (NSCLC) nih.govnih.gov. ALK inhibitors have shown considerable success in treating ALK-positive NSCLC. The development of these inhibitors often involves the use of heterocyclic scaffolds like pyridazine to which various functional groups are attached to optimize binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity. The modulation of the ALK signaling pathway can halt the uncontrolled cell proliferation driven by the oncogenic fusion protein.

Monopolar Spindle Kinase 1 (Mps1/TTK) Inhibition:

Mps1 (also known as TTK) is a key protein kinase involved in the spindle assembly checkpoint, a critical control mechanism that ensures the proper segregation of chromosomes during mitosis. The overexpression of Mps1 is observed in various cancers, making it an attractive target for cancer therapy. The inhibition of Mps1 can lead to chromosomal instability and ultimately cell death in cancer cells. Research into Mps1 inhibitors has led to the development of potent and selective compounds, with some pyridazine-containing structures showing promise in preclinical studies nih.gov.

The general mechanism by which these pyridazine-based inhibitors function is by competing with ATP for binding to the kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes tumor growth and survival.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of derivatives of this compound is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how different functional groups and their positions on a molecule affect its biological potency and selectivity. For pyridazine and related heterocyclic scaffolds, SAR studies have provided valuable insights into the design of more effective therapeutic agents.

A key principle in SAR is that even minor modifications to a chemical structure can lead to significant changes in its interaction with a biological target. For instance, in a study on derivatives of a triazolopyridazine, it was found that the core structure was "remarkably intolerant to substitution by even simple methyl groups or replacement with other heterocycles," with most modifications leading to less potent compounds nih.gov. This highlights the specific steric and electronic requirements of the binding site.

In contrast, other studies on pyridine (B92270) derivatives have shown that the addition of certain groups can enhance biological activity. For example, the antiproliferative activity of some pyridine derivatives against cancer cell lines was found to be influenced by the number and position of methoxy (B1213986) (O-CH3), methyl (CH3), and chloro (Cl) groups mdpi.com.

Key SAR observations for pyridazine and related derivatives include:

Influence of Substituents: The nature and position of substituents on the pyridazine ring are critical. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring system, affecting its binding affinity to the target protein. For example, the insertion of a methyl group was shown to favor antiproliferative activity in some pyridine derivatives, while a chloro group had a different effect mdpi.com.

Role of the Heterocyclic Core: The pyridazine ring itself serves as a key scaffold for orienting the substituents in the correct conformation for binding. Modifications to the core, such as replacing it with other heterocyclic systems, often lead to a decrease in activity, indicating the importance of the pyridazine structure for a specific biological target nih.gov.

Impact of Functional Groups on Pharmacokinetic Properties: SAR studies also consider how structural changes affect the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For instance, the addition of polar groups can increase solubility, while lipophilic groups can enhance membrane permeability.

Table 1: Impact of Substituents on the Antiproliferative Activity of Pyridine Derivatives

| Derivative | Substituent | IC50 Value (mM) | Reference |

| 31 | CH3 | 1.30 | mdpi.com |

| 32 | Cl | 5.84 | mdpi.com |

| 33 | H | 7.15 | mdpi.com |

| 34 | Two CH3 groups | 4.04 | mdpi.com |

| 35 | Two CH3 groups | 6.21 | mdpi.com |

| 36 | Two CH3 groups | 24.4 | mdpi.com |

The data in the table above illustrates that for a particular series of pyridine derivatives, the presence of a methyl group (Derivative 31) resulted in the highest potency (lowest IC50 value) compared to a chloro or hydrogen substituent at the same position mdpi.com.

Role as Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its reactive chlorine atom at the 3-position allows for nucleophilic substitution reactions, making it a versatile building block for creating a diverse range of derivatives.

One of the key applications of this compound is in the synthesis of pyridopyridazine (B8481360) derivatives. For instance, pyridazinones with a 3-chloro-4-methylphenyl group have been used as intermediates in the synthesis of various pyridopyridazinedione derivatives mdpi.com. These resulting structures are of interest in medicinal chemistry due to their diverse biological activities.

The general synthetic strategy often involves the following steps:

Functionalization of the Pyridazine Ring: Starting with this compound, the chloro group can be displaced by various nucleophiles, such as amines, alcohols, or thiols, to introduce new side chains.

Coupling Reactions: The pyridazine core can be coupled with other aromatic or heterocyclic rings using transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the construction of more complex molecular architectures.

Further Derivatization: The methyl group at the 4-position can also be functionalized, although it is generally less reactive than the chloro group.

The utility of this compound as a synthetic intermediate is underscored by its commercial availability from various chemical suppliers, indicating its demand in research and development sigmaaldrich.com.

Applications in Agrochemical and Materials Science

Utilization in Agrochemical Development

3-Chloro-4-methylpyridazine is recognized as a key intermediate in the synthesis of pesticides. chemicalbook.com The pyridazine (B1198779) nucleus is a common feature in a number of biologically active compounds, and its derivatives have been investigated for a range of agrochemical applications, including as herbicides and fungicides.

While direct and extensive research on agrochemicals derived specifically from this compound is not widely published in publicly accessible literature, the general importance of the pyridazine scaffold in agrochemistry is well-documented. For instance, various pyridazine derivatives have been synthesized and evaluated for their herbicidal activity. ekb.egresearchgate.net Research has shown that certain pyridazine amides, initially designed as herbicides, were found to exhibit aphicidal properties, highlighting the potential for discovering new insecticidal compounds based on this chemical class. nih.gov

The development of novel crop protection agents often involves the synthesis of a library of compounds based on a core structure like this compound. The chlorine atom at the 3-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity of the resulting molecules. The methyl group at the 4-position can also influence the compound's efficacy and selectivity.

A European Patent application mentions this compound in a list of compounds within an agrochemical composition, although specific synthesis details from this precursor are not provided. googleapis.com The synthesis of various pyridazine derivatives with potential herbicidal activity has been a subject of research, indicating the ongoing interest in this class of compounds for agricultural applications. liberty.eduepo.orgmdpi.com

Table 1: Examples of Pyridazine Derivatives with Agrochemical Potential

| Compound Class | Potential Application | Research Focus |

| Pyridazine amides | Insecticides (Aphicides) | Structure-activity relationship (SAR) studies to improve potency. nih.gov |

| 3-Arylalkylamino-6-chloropyridazines | Herbicides | Synthesis and bioassay against broadleaf grasses. researchgate.net |

| Pyridazino[3,4-d] chemicalbook.comekb.egoxazin-5-ones | Herbicides, Plant Growth Regulators | Synthesis of novel condensed pyridazine systems. ekb.eg |

| 6-Aryl-2-picolinic acids | Herbicides (Auxin mimics) | Design and synthesis of novel compounds with broad weed control spectra. mdpi.com |

Role in the Design and Synthesis of Functional Materials

The application of this compound in the design and synthesis of functional materials is an emerging area of research. The pyridazine ring system, with its two adjacent nitrogen atoms, can act as a ligand for metal ions, making it a candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and electronics.

While specific examples detailing the use of this compound in functional materials are not abundant, the broader class of pyridazine derivatives is being explored for these purposes. The synthesis of unique pyridazines is a focus of research due to their potential as organic semiconductors. liberty.edu The planar structure and nitrogen atoms of the pyridazine ring can facilitate π-π stacking and intermolecular interactions, which are important for charge transport in organic electronic materials.

The synthesis of complex heterocyclic structures often relies on versatile building blocks. For example, the synthesis of pyridazino[3,4-d] chemicalbook.comekb.egoxazin-5-one derivatives, which can be useful intermediates for creating more complex heterocyclic compounds, has been reported. ekb.eg Such complex structures may possess unique photophysical or electronic properties suitable for functional materials.

Applications in Crystal Engineering and Solid-State Chemistry

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. Intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking play a crucial role in determining the solid-state structure.

There is limited specific crystallographic data available for this compound itself in the common databases. However, the principles of crystal engineering can be applied to predict and control the packing of such molecules. The chlorine atom can participate in halogen bonding, while the pyridazine ring can engage in π-stacking interactions.

The study of the crystal structures of related pyridazine derivatives provides insight into the potential solid-state behavior of this compound. For instance, the analysis of intermolecular interactions in the crystal lattice of various functional molecules is a significant area of research. Understanding these interactions is key to designing materials with specific optical, electronic, or mechanical properties.

Future Directions and Emerging Research Avenues for 3 Chloro 4 Methylpyridazine

Innovations in Synthetic Methodologies and Catalytic Systems

The synthesis of pyridazine (B1198779) derivatives is moving beyond traditional condensation reactions towards more efficient and selective methodologies. A primary area of future research lies in the development of novel catalytic systems for the direct functionalization of the pyridazine ring. Transition-metal catalysis, particularly using palladium, copper, and rhodium, is at the forefront of these efforts, enabling C-H bond activation and functionalization. beilstein-journals.orgnih.gov This approach allows for the direct introduction of various substituents onto the pyridazine core, bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes.

Recent advancements in synthetic chemistry have highlighted several innovative strategies applicable to pyridazine synthesis:

Lewis acid-mediated reactions , such as the inverse electron demand Diels-Alder reaction, provide high regiocontrol in creating functionalized pyridazines. organic-chemistry.org

Copper(II)-catalyzed aerobic cyclizations offer an efficient method for producing pyridazine and its dihydro-derivatives, with the choice of solvent playing a crucial role in determining the final product. organic-chemistry.org

Radical-mediated C-H functionalization has been successfully applied to dichloropyridazines, demonstrating a powerful method for creating alkoxy pyridazines that can be further cyclized into novel fused heterocyclic systems. nih.gov

Future work will likely focus on expanding the repertoire of catalytic systems to achieve even greater selectivity and functional group tolerance. The development of photoredox catalysis and electrochemistry represents a promising frontier for activating the pyridazine ring under mild conditions, further enhancing the sustainable synthesis of derivatives from 3-Chloro-4-methylpyridazine.

Table 1: Emerging Synthetic Methodologies for Pyridazine Derivatives

| Methodology | Catalyst/Reagent Example | Key Advantage |

|---|---|---|

| C-H Functionalization | Palladium (Pd), Rhodium (Rh) | Direct modification of the pyridazine ring, reducing synthetic steps. beilstein-journals.orgnih.gov |

| Inverse Electron Demand Diels-Alder | Lewis Acids | High regioselectivity for creating specifically substituted pyridazines. organic-chemistry.org |

| Aerobic Cyclization | Copper (Cu(II)) | Efficient synthesis with solvent-controlled outcomes. organic-chemistry.org |

| Radical-Mediated Functionalization | TiCl₃, t-BuOOH | Enables functionalization under mild, open-air conditions. nih.gov |

Advanced Computational Modeling for Predictive Research

The role of computational chemistry in drug discovery and materials science is rapidly expanding, offering powerful tools to predict molecular properties and guide experimental work. For this compound and its derivatives, advanced computational modeling is a key area for future exploration. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are already being used to predict the biological activities of pyridazine-based compounds. nih.govresearchgate.net

Future research will leverage more sophisticated computational methods to accelerate the discovery process:

Comparative Molecular Field Analysis (CoMFA) and other 3D-QSAR techniques can build robust models to predict the potency of new pyridazine analogs as inhibitors of specific biological targets, such as enzymes implicated in diabetes. nih.govlatrobe.edu.au

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the early-stage screening of derivative libraries to identify candidates with favorable drug-like properties, reducing the time and cost associated with preclinical development. nih.govresearchgate.net

Molecular dynamics simulations can provide detailed insights into the binding modes and stability of pyridazine derivatives within protein targets, helping to rationalize structure-activity relationships and guide the design of more potent and selective molecules.

These predictive models, by integrating machine learning and artificial intelligence, will become increasingly accurate, enabling the de novo design of this compound derivatives tailored for specific biological or material science applications. nih.govlatrobe.edu.au

Table 2: Computational Approaches in Pyridazine Research

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Virtual screening against biological targets | Binding affinity and interaction modes. nih.govresearchgate.net |

| 3D-QSAR (e.g., CoMFA) | Building predictive models for bioactivity | Potency and structure-activity relationships. nih.govlatrobe.edu.au |

| ADMET Prediction | Evaluating drug-likeness of virtual compounds | Pharmacokinetic and toxicity profiles. nih.gov |

| Molecular Dynamics | Simulating ligand-protein interactions over time | Stability of binding and conformational changes. |

Diversification of Biomedical and Industrial Applications

While this compound is a known intermediate in the synthesis of antiviral drugs and pesticides, the broader pyridazine scaffold is recognized for its wide spectrum of biological activities. chemicalbook.comrjptonline.org A major future direction is the systematic exploration and diversification of its applications in both medicine and industry.

In the biomedical field, pyridazine derivatives are being investigated for a multitude of therapeutic areas. The pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry, with derivatives showing potential as:

Anticancer agents , targeting various pathways involved in tumor progression, such as protein kinases and glutaminase (B10826351) 1. scirp.orgnih.gov

Neuroprotective agents , with some pyridazinone derivatives showing promise as selective inhibitors of monoamine oxidase B (MAO-B) for potential use in Parkinson's disease therapy. mdpi.com

Anti-inflammatory and analgesic compounds , building on the success of established pyridazinone-based drugs. nih.govbenthamdirect.com

Cardiovascular agents , including vasodilators and cardiotonic drugs. nih.govbenthamdirect.com

Inhibitors of Tyrosine Kinase 2 (TYK2) , a target for autoimmune diseases. acs.org

Beyond pharmaceuticals, the unique electronic properties of the pyridazine ring lend themselves to applications in materials science. Research is beginning to explore their use in developing organic semiconductors and optical materials. researchgate.net The planar structure of pyridazines can facilitate efficient π–π stacking, leading to materials with high crystal packing density. Further investigation into halogenated pyridazines like this compound could uncover novel applications in agrochemicals, leveraging the compound's utility as a building block for next-generation pesticides with high efficacy and low toxicity. chemicalbook.comagropages.com

Interdisciplinary Research Integrating Omics Technologies and High-Throughput Screening

The convergence of chemistry with large-scale biological data analysis is set to revolutionize drug discovery. Future research on this compound will increasingly rely on interdisciplinary approaches that integrate high-throughput screening (HTS) and "omics" technologies (e.g., proteomics, metabolomics).

High-Throughput Screening (HTS) enables the rapid evaluation of large libraries of pyridazine derivatives against numerous biological targets. This allows for the swift identification of hit compounds with desired activities, which can then be optimized through medicinal chemistry efforts.

Chemical Proteomics is a powerful tool for target identification and understanding a drug's mechanism of action. For instance, by immobilizing a pyridazine-based ligand on a solid support, researchers can pull down its protein binding partners from cell lysates. This technique has been successfully used to identify novel kinase targets for pyrido[2,3-d]pyrimidine (B1209978) inhibitors, which are structurally related to pyridazines. nih.gov This approach can uncover previously unknown therapeutic applications for existing compounds and guide the development of more selective drugs. nih.gov

Integrating these technologies will create a powerful discovery engine. HTS can identify active derivatives of this compound, and subsequent proteomic analysis can elucidate their molecular targets and mechanisms of action. This synergy will not only accelerate the pace of drug discovery but also provide a deeper understanding of the biological roles of pyridazine-based molecules, opening up entirely new avenues for therapeutic intervention.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-methylpyridazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can leverage microwave-assisted techniques, which enhance reaction efficiency and selectivity. For structurally analogous pyridazines, microwave irradiation reduced reaction times and improved yields compared to conventional heating . Key steps include:

- Chlorination : Introduce chlorine at the 3-position using POCl₃ or PCl₃ under reflux.

- Methylation : Employ Friedel-Crafts alkylation or palladium-catalyzed cross-coupling for methyl group introduction at the 4-position.

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to isolate high-purity product. Monitor reaction progress via TLC and confirm purity via HPLC (≥98%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridazine ring) and methyl groups (δ 2.3–2.6 ppm). Chlorine substitution deshields adjacent carbons, shifting ¹³C signals to δ 125–140 ppm .

- IR Spectroscopy : Detect C-Cl stretching (650–750 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 143 (C₅H₅ClN₂). Fragmentation patterns (e.g., loss of Cl or CH₃) validate substituent positions .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound to introduce diverse substituents?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) : Replace the 3-chloro group with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Steric hindrance from the 4-methyl group directs reactivity to the 3-position .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl/heteroaryl groups at the 6-position. Optimize ligand choice (e.g., XPhos) to suppress homocoupling .

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the 5-position, followed by reduction to amino derivatives, enables further derivatization .

Q. How can computational chemistry predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 3-chloro group exhibits high electrophilicity (LUMO ≈ -1.8 eV), favoring SNAr reactions .

- Molecular Docking : Simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. The methyl group enhances hydrophobic interactions, while chlorine forms halogen bonds with active-site residues .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ≈ 1.5) and metabolic stability, guiding lead optimization .

Q. How should researchers resolve contradictions in reported biological activities of pyridazine derivatives?

Methodological Answer:

- Data Validation : Replicate experiments under standardized conditions (e.g., MIC assays for antimicrobial activity using CLSI guidelines). For example, discrepancies in anti-bacterial IC₅₀ values (e.g., 2–10 µM) may arise from strain-specific resistance .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs. The 4-methyl group in this compound may reduce cytotoxicity compared to bulkier substituents .

- Meta-Analysis : Use systematic reviews to identify trends. Pyridazines with electron-withdrawing groups (e.g., Cl, NO₂) at the 3-position show enhanced anti-viral activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。